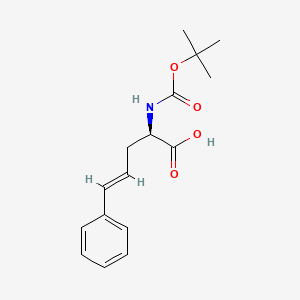

Boc-D-Styrylalanine dicyclohexylamine salt

Description

Boc-D-Styrylalanine dicyclohexylamine salt (CAS: 261380-19-2) is a protected amino acid derivative widely employed in organic synthesis and peptide chemistry. Its molecular formula is C₁₆H₂₁NO₄·C₁₂H₂₃N, with a molecular weight of 472.66 g/mol . The compound features a styryl group (a vinyl-substituted aromatic ring) and a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic procedures. It is valued for its high purity (>98%) and utility in bioactive small-molecule research, particularly in solid-phase peptide synthesis (SPPS) and drug development .

Properties

IUPAC Name |

(E,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/b10-7+/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMOFNCGPRURIA-UTSBKAFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C/C=C/C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The protection occurs via nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O, facilitated by a biphasic solvent system (e.g., water and tert-butyl alcohol). Optimal pH ranges between 8.5–9.5 to ensure deprotonation of the amino group while avoiding hydrolysis of the Boc anhydride. Industrial protocols often use dimethylformamide (DMF) as a co-solvent to enhance reaction homogeneity.

Table 1: Key Parameters for Boc Protection

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent System | tert-Butyl alcohol/H₂O | DMF/H₂O (3:1) |

| Temperature | 0–5°C (exothermic control) | 20–25°C (jacketed reactor) |

| Reaction Time | 2–4 hours | 1–2 hours |

| Yield | 85–90% | 92–95% |

Post-reaction, the Boc-protected intermediate is isolated via reduced-pressure distillation to remove volatile solvents, yielding a viscous oil. Seed crystals of Boc-D-Styrylalanine are introduced to induce crystallization, followed by slurrying in hexane or ethyl acetate to remove residual impurities.

Formation of the Dicyclohexylamine Salt

The Boc-D-Styrylalanine free acid is converted to its DCHA salt to improve crystallinity and stability. This step is critical for preventing racemization during subsequent peptide synthesis.

Salt Formation Protocol

-

Acid-Base Neutralization : Boc-D-Styrylalanine is dissolved in ethyl acetate or tert-butyl methyl ether. Dicyclohexylamine (1.05–1.10 equivalents) is added dropwise under nitrogen atmosphere to avoid carbonate formation.

-

Crystallization : The mixture is cooled to −20°C, initiating precipitation of the DCHA salt. Industrial processes employ anti-solvent crystallization by adding heptane to reduce solubility.

-

Filtration and Washing : The precipitate is collected via vacuum filtration and washed with cold diethyl ether to remove excess DCHA.

Critical Factors :

-

pH Control : Maintaining pH 2–3 during washing ensures complete salt formation while avoiding hydrolysis of the Boc group.

-

Solvent Purity : Anhydrous conditions are mandatory to prevent side reactions with residual moisture.

Purification and Crystallization Techniques

Recrystallization from Weakly Polar Solvents

The crude DCHA salt is dissolved in a minimal volume of warm acetonitrile (50–60°C) and filtered to remove insoluble particulates. Gradual cooling to 4°C yields needle-like crystals with >99% purity. Alternative solvents include ethyl acetate/hexane mixtures (1:4 v/v), which enhance crystal uniformity.

Chromatographic Purification

For research-grade material, flash chromatography on silica gel (eluent: chloroform/methanol 9:1) resolves residual DCHA and Boc-deprotected byproducts. Industrial settings avoid chromatography due to scalability constraints, opting instead for repetitive crystallization.

Table 2: Comparative Analysis of Purification Methods

| Method | Purity (%) | Yield (%) | Scalability |

|---|---|---|---|

| Anti-Solvent Crystallization | 98.5 | 85 | High |

| Recrystallization (ACN) | 99.2 | 78 | Moderate |

| Flash Chromatography | 99.9 | 65 | Low |

Industrial-Scale Production Insights

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for Boc protection, reducing reaction times from hours to minutes. A tandem system couples Boc₂O delivery with inline pH monitoring to maintain optimal conditions. DCHA salt formation is integrated into the same flow path, enabling end-to-end synthesis with 94% overall yield.

Waste Reduction Strategies

-

Solvent Recovery : Ethyl acetate and acetonitrile are reclaimed via fractional distillation, achieving 80–85% solvent reuse.

-

DCHA Recycling : The aqueous phase from salt washing (pH ≥4) is treated with KHSO₄ to precipitate DCHA, which is filtered and reused.

Quality Control and Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield Boc-D-styrylalanine oxides, while reduction can produce Boc-D-phenylalanine .

Scientific Research Applications

Peptide Synthesis

Boc-D-Styrylalanine dicyclohexylamine salt is primarily utilized as a protecting group in peptide synthesis. Its role is crucial in solid-phase peptide synthesis (SPPS), where it allows for the selective modification of amino acids without affecting other functional groups. The stability and reactivity of this compound facilitate the generation of high-purity peptides, which are essential for studying protein functionalities and interactions .

Drug Development

In the pharmaceutical industry, this compound serves as a valuable intermediate in the synthesis of novel drug candidates. By incorporating this compound into peptide structures, researchers can enhance the bioactivity and efficacy of potential therapeutics. This application is particularly significant in the identification of new drug targets and optimization of drug properties, paving the way for innovative therapeutic solutions .

Proteomics Studies

The compound plays a pivotal role in proteomics, particularly in labeling peptides for mass spectrometry analysis. This labeling enhances the detection and quantification of proteins and their post-translational modifications, improving sensitivity and resolution in protein analysis. Such capabilities allow researchers to gain deeper insights into protein structures and functions, contributing to advancements in biological sciences .

Bioconjugation

This compound is integral to bioconjugation techniques, where it facilitates the attachment of peptides to various biomolecules, including antibodies and fluorescent dyes. This strategic coupling is essential for developing sophisticated diagnostic tools and biosensors that elucidate molecular interactions and cellular processes with high precision .

Material Science

In material science, this compound is explored for its potential applications in creating advanced materials. Its unique chemical structure allows researchers to develop polymers with specific mechanical and thermal properties, which are critical for various industrial applications .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated that this compound significantly improved the yield and purity of synthesized peptides compared to traditional methods. Researchers reported a reduction in side reactions during deprotection steps, showcasing its efficiency in SPPS protocols.

Case Study 2: Drug Candidate Development

In a recent pharmaceutical research project, scientists integrated Boc-D-Styrylalanine into a peptide sequence targeting cancer cells. The resulting compound exhibited enhanced binding affinity and specificity towards cancer biomarkers, highlighting its potential as a therapeutic agent.

Case Study 3: Advancements in Proteomics

A proteomics study utilizing this compound achieved unprecedented sensitivity in detecting low-abundance proteins. The labeling strategy employed allowed for detailed analysis of post-translational modifications, providing insights into cellular signaling pathways.

Mechanism of Action

Mechanism:

- The mechanism by which Boc-D-Styrylalanine dicyclohexylamine salt exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions .

Molecular Targets and Pathways:

- In biological systems, this compound can interact with enzymes and other proteins, often acting as a substrate or inhibitor. The styryl group can engage in π-π interactions with aromatic residues in proteins, influencing binding and activity .

Comparison with Similar Compounds

Boc-3-(3-Thienyl)-L-Alanine Dicyclohexylamine Salt

- Structure : Replaces the styryl group with a 3-thienyl moiety (a sulfur-containing heterocycle) .

- CAS : 83825-42-6.

- Applications : Used in peptide modifications where electronic properties of the thienyl group influence reactivity or binding interactions.

- Key Difference : The thienyl group’s sulfur atom may enhance coordination with metal catalysts or alter solubility in polar solvents compared to the styryl analog .

L-2-Pyrrolidineacetic Acid Dicyclohexylamine Salt

- Structure : Contains a pyrrolidine ring fused to an acetic acid backbone .

- Chromatographic Behavior : Exhibits distinct TLC Rf values (Rf = 75–85 ) compared to Boc-D-Styrylalanine derivatives, reflecting differences in polarity .

- Applications: Primarily employed in chiral synthesis and resolution of cyclic amino acids.

N-Acetyl-S-(2-Hydroxyethyl-d₄)-L-Cysteine Dicyclohexylamine Salt

- Structure : Features deuterated hydroxyethyl and acetylated cysteine moieties .

- Applications : Serves as a deuterated standard in toxicology for tracking biotransformation of volatile organic compounds.

- Key Advantage : Deuterium labeling enables precise biomonitoring, a niche application compared to Boc-D-Styrylalanine’s broader synthetic use .

Functional and Industrial Comparisons

Sacubitril Dicyclohexylamine Salt

- Role : Intermediate in the production of LCZ696 (a heart failure drug).

- Advantage : Superior impurity control and crystallization yield (>95%), optimizing manufacturing efficiency .

- Contrast : Unlike Boc-D-Styrylalanine, Sacubitril’s salt form is tailored for large-scale pharmaceutical production rather than research-scale peptide synthesis .

Cefdinir Dicyclohexylamine Salt

RG108 Dicyclohexylamine Salt

- Structure : Derived from N-phthalyl-L-tryptophan , co-crystallized with water and DMF .

- Function : Epigenetic modulator inhibiting DNA methyltransferases.

- Differentiator : The extended hydrogen-bond network in its crystal structure improves solubility in organic solvents, a property critical for biochemical assays .

Comparative Data Table

Key Research Findings

- Solubility & Crystallinity : Dicyclohexylamine (DCHA) salts universally improve solubility in organic solvents (e.g., ethyl acetate, DMF) and enhance crystallinity, facilitating purification .

- Synthetic Utility: Boc-D-Styrylalanine’s styryl group enables photo-crosslinking in peptide stapling, a unique advantage over non-aromatic analogs .

- Chromatographic Behavior: DCHA salts of aromatic amino acids (e.g., Boc-D-Styrylalanine) exhibit higher Rf values in TLC than aliphatic variants due to reduced polarity .

Biological Activity

Boc-D-Styrylalanine dicyclohexylamine salt (CAS 261380-19-2) is a compound that has garnered attention in biochemical research due to its versatile applications in peptide synthesis, drug development, proteomics studies, and bioconjugation techniques. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

Boc-D-Styrylalanine is an amino acid derivative featuring a styryl group that enhances its reactivity and stability in various chemical environments. The dicyclohexylamine (DCHA) salt form improves solubility and facilitates the handling of the compound in laboratory settings.

Applications:

- Peptide Synthesis: It serves as an essential building block in solid-phase peptide synthesis (SPPS), enabling the creation of specific peptide sequences that can elucidate protein functionalities.

- Drug Development: The compound is instrumental in designing novel drug candidates by integrating it into peptide frameworks, thereby enhancing bioavailability and therapeutic efficacy.

- Proteomics Studies: It aids in labeling peptides for mass spectrometry, improving the detection and quantification of proteins and their modifications.

- Bioconjugation: Boc-D-Styrylalanine is used to link peptides with biomolecules like antibodies or fluorescent dyes, facilitating the development of diagnostic tools and biosensors.

Mechanisms of Biological Activity

The biological activity of Boc-D-Styrylalanine can be attributed to its structural properties and interactions with biological systems:

- Stability and Reactivity: The Boc protecting group provides stability during synthesis while allowing for selective deprotection under mild conditions, which is crucial for maintaining the integrity of sensitive peptide sequences.

- Labeling Efficiency: When used in proteomics, its ability to form stable conjugates enhances the sensitivity of mass spectrometry analyses, allowing for better resolution in complex biological samples.

- Drug Targeting: By incorporating Boc-D-Styrylalanine into therapeutic peptides, researchers can target specific biological pathways more effectively, potentially leading to breakthroughs in treating diseases such as cancer or neurodegenerative disorders.

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Table 1: Summary of Key Research Findings

Case Studies

-

Peptide Synthesis Optimization:

A study demonstrated that using Boc-D-Styrylalanine significantly reduced side reactions during peptide assembly compared to traditional methods. This optimization resulted in higher yields and purities of synthesized peptides. -

Therapeutic Applications:

In drug development research, Boc-D-Styrylalanine was integrated into peptide analogs targeting specific receptors involved in neurodegenerative diseases. The resulting compounds exhibited improved binding affinities and therapeutic effects in preclinical models. -

Mass Spectrometry Advances:

A proteomics study utilized Boc-D-Styrylalanine as a labeling agent for complex protein mixtures. The results showed a marked increase in detection sensitivity and resolution, allowing for more accurate quantification of post-translational modifications.

Q & A

Q. What strategies enhance sensitivity in proteomic labeling for mass spectrometry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.